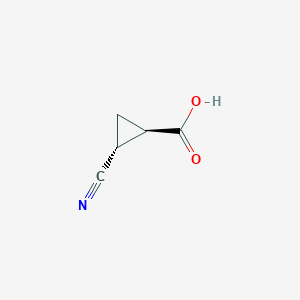
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride
Vue d'ensemble
Description
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C10H11ClFNO . It is extensively used in scientific research due to its diverse applications. This compound exhibits exceptional potential in drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride consists of a four-membered azetidine ring attached to a phenyl ring through a methanone group . The phenyl ring carries a fluorine atom . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride has a molecular weight of 215.65 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.Applications De Recherche Scientifique
Biological Relevance and Potential Applications
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemically distinct compound whose specific applications in scientific research are not extensively documented in the current literature. However, closely related compounds and structural analogs have been studied for various biological and pharmacological properties, which might give insights into potential research areas or applications where Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride could be relevant.
Ezetimibe - Pharmacodynamics and Myopathy Studies : Ezetimibe, a synthetic 2-azetidinone derivative, inhibits the absorption of sterols, including cholesterol. Although well-tolerated generally, there are reports of myopathy associated with ezetimibe. A systematic review focusing on ezetimibe safety, both as monotherapy or in combination with other lipid-lowering agents, found the incidence of musculoskeletal disorders to be comparable to placebo or the statin alone, respectively, indicating its potential for cholesterol management without excessive adverse effects (Slim & Thompson, 2008).
Synthetic Methodologies for Beta-Amino Acid Derivatives : Cyclic β-amino acids have significant impact in drug research due to their biological relevance. Various types of metathesis reactions, including ring-closing metathesis (RCM), are used for the synthesis and functionalization of alicyclic β-amino acids or other densely functionalized derivatives. Azetidinones, as β-lactams, are of particular interest in synthetic and medicinal chemistry for the development of new molecular entities (Kiss et al., 2018).
Propriétés
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTNUTUZJIUEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)


